molecular formula C20H23N3O4 B321466 N-[4-({2-[(2,5-dimethylphenoxy)acetyl]hydrazino}carbonyl)phenyl]propanamide

N-[4-({2-[(2,5-dimethylphenoxy)acetyl]hydrazino}carbonyl)phenyl]propanamide

Cat. No. B321466
M. Wt: 369.4 g/mol
InChI Key: MTIUZLUDUGVTIW-UHFFFAOYSA-N
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Description

N-[4-[[[2-(2,5-dimethylphenoxy)-1-oxoethyl]hydrazo]-oxomethyl]phenyl]propanamide is an amidobenzoic acid.

Scientific Research Applications

  • Photocleavage Reactions : Research has explored the photochemistry of similar compounds, which could be relevant for applications in photocleavage reactions. For example, Fu, Scheffer, and Trotter (1998) investigated the photochemistry and crystal structures of monothioimides, including similar molecules, suggesting potential applications in photochemical reactions (Fu, Scheffer, & Trotter, 1998).

  • Antimicrobial Activities : Derivatives of this compound have been studied for their antimicrobial properties. Dabholkar and Gavande (2016) synthesized and evaluated the antimicrobial activities of novel benzothiazine derivatives, indicating potential for use in antimicrobial research (Dabholkar & Gavande, 2016).

  • Aza-Wittig Reactions : The compound's derivatives have been used in Aza-Wittig reactions. Palacios et al. (2003) explored the synthesis of amino-3-phosphoryl-2-azadienes and pyrazine-phosphonates via Aza-Wittig reactions, which could be relevant for the compound (Palacios et al., 2003).

  • Pesticide Research : Some N-derivatives of similar compounds have been characterized as potential pesticides. Olszewska, Tarasiuk, and Pikus (2011) provided powder diffraction data for N-derivatives of related compounds, suggesting potential applications in pesticide research (Olszewska, Tarasiuk, & Pikus, 2011).

  • Molecular Docking and Antimicrobial Agents : Almutairi et al. (2018) synthesized and characterized similar compounds and assessed their antimicrobial activity, providing insights into potential applications in developing new antimicrobial agents (Almutairi et al., 2018).

  • Anti-Inflammatory Agents : Thabet et al. (2011) synthesized aminothiazoles and thiazolylacetonitrile derivatives, including N-substituted phenyl-2-(6-methoxy-naphthalene-2-yl)propanamide, and evaluated them as potential anti-inflammatory agents (Thabet et al., 2011).

  • Photooxidation Retardants : Hanna and Girges (1990) described the synthesis of 3-oxo-3-phenyl-N-(2-pyridyl)propanamide and its derivatives for use as photooxidation retardants in polymers (Hanna & Girges, 1990).

properties

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

IUPAC Name

N-[4-[[[2-(2,5-dimethylphenoxy)acetyl]amino]carbamoyl]phenyl]propanamide

InChI

InChI=1S/C20H23N3O4/c1-4-18(24)21-16-9-7-15(8-10-16)20(26)23-22-19(25)12-27-17-11-13(2)5-6-14(17)3/h5-11H,4,12H2,1-3H3,(H,21,24)(H,22,25)(H,23,26)

InChI Key

MTIUZLUDUGVTIW-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)COC2=C(C=CC(=C2)C)C

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)COC2=C(C=CC(=C2)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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